molecular formula C10H10BrF2N B13489143 6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13489143
M. Wt: 262.09 g/mol
InChI Key: CLUAOEKHVWOXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a valuable chemical scaffold in medicinal chemistry and pharmaceutical research. Tetrahydroisoquinoline derivatives are extensively investigated for their potential as therapeutic agents targeting a range of neurological disorders . These compounds show promise in research areas including Parkinson's disease, antipsychotic applications, and the treatment of neurodegenerative disorders . The structural motif of this compound makes it a key intermediate for the synthesis of bioactive molecules, particularly in the development of potential therapeutic agents that target the nervous system . Its core structure is utilized by researchers to create novel compounds with enhanced binding affinity to specific biological receptors. This reagent is employed in organic synthesis methodologies to explore novel chemical reactions and pathways, contributing to the discovery of new drugs and materials .

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H10BrF2N/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13/h1-2,5,9-10,14H,3-4H2

InChI Key

CLUAOEKHVWOXPD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)Br)C(F)F

Origin of Product

United States

Preparation Methods

Starting Material and Initial Reduction

The synthesis typically starts from 3-bromophenylacetonitrile , which undergoes catalytic hydrogenation using Raney nickel in methanol or ethanol solvent to yield 3-bromophenethylamine . This reduction step is crucial to convert the nitrile group into a primary amine, setting the stage for subsequent functionalization and ring closure.

Step Reactants Conditions Product Yield/Notes
1 3-Bromophenylacetonitrile + Raney Ni + H2 Methanol or ethanol, hydrogen atmosphere 3-Bromophenethylamine Efficient reduction step

Carbamate Formation (Amidation)

3-Bromophenethylamine is reacted with methyl chloroformate in the presence of an acid scavenger (such as a tertiary amine) in an organic solvent to form methyl 3-bromophenethylcarbamate . The reaction temperature is carefully controlled to optimize yield and selectivity.

Step Reactants Conditions Product Notes
2 3-Bromophenethylamine + methyl chloroformate + acid scavenger Organic solvent, controlled temperature Methyl 3-bromophenethylcarbamate Amidation step

Cyclization to Tetrahydroisoquinoline

The carbamate intermediate undergoes cyclization by reaction with 2-oxoacetic acid in tetrahydrofuran (THF) solvent in the presence of concentrated sulfuric acid. This step forms the bicyclic tetrahydroisoquinoline system with a methoxycarbonyl substituent.

Step Reactants Conditions Product Notes
3 Methyl 3-bromophenethylcarbamate + 2-oxoacetic acid + H2SO4 THF solvent, acidic conditions 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Ring closure via electrophilic cyclization

Hydrolysis to Final Core Compound

The methoxycarbonyl group is hydrolyzed under acidic conditions to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid , completing the core structure synthesis.

Step Reactants Conditions Product Notes
4 6-Bromo-2-methoxycarbonyl-tetrahydroisoquinoline + H2SO4 Acidic hydrolysis 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Hydrolysis step

Introduction of the Difluoromethyl Group

Oxidative Difluoromethylation Using TMSCF2H

The difluoromethyl group at the 1-position is introduced via an oxidative difluoromethylation reaction using trimethylsilyl difluoromethyl (TMSCF2H) as the difluoromethylating agent and 2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (TEMPO+BF4−) as the oxidant. This method allows selective C1-difluoromethylation of tetrahydroisoquinolines under mild conditions.

Reagents Conditions Outcome Notes
TMSCF2H + TEMPO+BF4− + tetrahydroisoquinoline Mild oxidative conditions, typically room temperature C1-Difluoromethylated tetrahydroisoquinoline Efficient and selective fluorination

This approach provides access to a variety of difluoromethylated tetrahydroisoquinoline derivatives, including the target compound 6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline.

Alternative Synthetic Routes and Considerations

Friedel-Crafts Type Cyclization

An alternative method involves a Friedel-Crafts type cyclization of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide with formaldehyde and sulfuric acid in acetic acid solvent, yielding a mixture of bromoisomers. This method is classical and well-documented for synthesizing 1,2,3,4-tetrahydroisoquinolines but may require additional steps for regioselective bromination and fluorination.

Step Reactants Conditions Product Notes
- N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide + formaldehyde + H2SO4 Acetic acid solvent, acidic Mixture of 6-bromo- and 8-bromo-1,2,3,4-tetrahydroisoquinolines Classical method, regioselectivity issues

Reductive Amination and Other Functionalizations

Additional steps such as reductive amination and benzylic oxidation may be employed to functionalize the tetrahydroisoquinoline core further, depending on the target derivative's complexity.

Summary Table of Key Preparation Steps

Step Reaction Type Key Reagents/Conditions Product/Intermediate Reference
1 Catalytic hydrogenation 3-Bromophenylacetonitrile, Raney Ni, H2, MeOH 3-Bromophenethylamine
2 Amidation Methyl chloroformate, acid scavenger, organic solvent Methyl 3-bromophenethylcarbamate
3 Cyclization 2-Oxoacetic acid, H2SO4, THF 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
4 Hydrolysis Concentrated sulfuric acid 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
5 Oxidative difluoromethylation TMSCF2H, TEMPO+BF4−, mild oxidative conditions This compound

Research Findings and Notes

  • The use of Raney nickel for nitrile reduction is well-established and provides high yields with minimal side reactions.
  • The amidation step requires careful temperature control to avoid side reactions and maximize carbamate formation.
  • The cyclization step is acid-catalyzed and proceeds via electrophilic aromatic substitution, forming the tetrahydroisoquinoline ring system.
  • Oxidative difluoromethylation using TMSCF2H and TEMPO+BF4− represents a modern, mild, and selective method for introducing difluoromethyl groups onto heterocycles, including tetrahydroisoquinolines.
  • Alternative classical methods such as Friedel-Crafts cyclization can yield regioisomeric mixtures and require further purification.
  • The synthetic route is amenable to scale-up and modification for related derivatives.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of methyl or methylene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted isoquinoline derivatives.

    Oxidation Reactions: Formation of quinoline derivatives.

    Reduction Reactions: Formation of reduced isoquinoline derivatives.

Scientific Research Applications

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and difluoromethyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 1

The substituent at position 1 critically influences the compound’s physicochemical and biological properties. Key analogs and their differences are outlined below:

Compound Name Substituent at Position 1 Key Properties/Applications References
6-Bromo-1-(difluoromethyl)-THIQ CHF₂ Enhanced lipophilicity, metabolic stability
6-Bromo-1-(trifluoromethyl)-THIQ CF₃ Higher electron-withdrawing effect, reduced steric bulk
1-Isopropyl-THIQ CH(CH₃)₂ Bulkier substituent; antihypertensive activity via bradycardic effects
1-Phenyl-THIQ dithiocarbamate C₆H₅ Metal-chelating applications (e.g., coordination complexes)
  • Electron-Withdrawing vs. Electron-Donating Groups : The CHF₂ and CF₃ groups are electron-withdrawing, enhancing electrophilicity at the aromatic ring, which is advantageous for further functionalization. In contrast, alkyl groups (e.g., isopropyl) are electron-donating, favoring interactions with biological targets like ion channels .
  • Metabolic Stability: Fluorinated substituents (CHF₂, CF₃) reduce oxidative metabolism compared to non-fluorinated analogs, as seen in THIQ derivatives where fluorination prolongs half-life .

Substituent Effects at Position 6

The bromine atom at position 6 is a common feature among several analogs, enabling comparisons of additional substituents:

Compound Name Substituent at Position 6 Additional Substituents Key Findings References
6-Bromo-1-(difluoromethyl)-THIQ Br CHF₂ at position 1 Synthetic intermediate; no direct bioactivity reported
6-Bromo-5-fluoro-THIQ Br F at position 5 Increased polarity; potential CNS penetration
6-Bromo-2-ethyl-THIQ Br C₂H₅ at position 2 Lower logP (2.76) vs. CHF₂ analogs
8-Bromo-6-methoxy-THIQ Br OCH₃ at position 6 Improved solubility; synthetic precursor for alkaloids
  • Halogenation Patterns : Bromine at position 6 facilitates Suzuki-Miyaura couplings for drug discovery. Additional halogens (e.g., fluorine at position 5) modulate electronic properties and blood-brain barrier penetration .
  • Solubility : Methoxy groups (e.g., 8-bromo-6-methoxy-THIQ) enhance aqueous solubility, whereas alkyl/fluorinated groups increase lipophilicity .

Pharmacological and Toxicological Profiles

While 6-bromo-1-(difluoromethyl)-THIQ lacks direct activity data, insights can be drawn from related compounds:

  • Neurotoxicity: Non-brominated THIQ derivatives (e.g., 1-methyl-THIQ) are implicated in Parkinson’s disease due to N-methylation into neurotoxic isoquinolinium ions. Fluorination may alter this metabolic pathway .
  • Antihypertensive Activity : 1-Isopropyl-THIQ derivatives exhibit bradycardic effects in guinea pig atria (EC₅₀ = 0.1–1 μM), suggesting CHF₂ analogs could target similar ion channels with modified potency .
  • Metabolism: Fluorinated THIQs show reduced hydroxylation and N-methylation compared to non-fluorinated analogs, as demonstrated by 1MeTIQ (72% excreted unchanged vs. 8.7% as hydroxylated metabolite) .

Biological Activity

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS No. 1785182-73-1) is a compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities. The unique structure of this compound, characterized by the presence of a bromine atom and a difluoromethyl group, suggests potential therapeutic applications in various fields including medicinal chemistry and drug development.

The compound's structure can be described as follows:

  • Molecular Formula : C10H10BrF2N
  • Molecular Weight : 249.09 g/mol
  • Physical State : Solid at room temperature

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors, influencing various biological pathways. For instance, it has been shown to act as a D1 receptor positive allosteric modulator, which could be beneficial in treating diseases associated with dopamine signaling such as schizophrenia and Parkinson's disease .

Antimicrobial Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics .

Antiviral Activity

The compound has also shown promise in antiviral applications. Studies suggest that it can inhibit viral replication through various mechanisms, potentially making it useful in treating viral infections .

Anticancer Properties

The anticancer potential of this compound is under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through specific signaling pathways .

Case Studies and Research Findings

StudyFindings
Study on D1 Receptor Modulation Demonstrated that this compound acts as a positive allosteric modulator of D1 receptors, which could aid in treating cognitive impairments associated with neurodegenerative diseases .
Antimicrobial Activity Assessment Found that the compound exhibits significant antibacterial activity against various strains of bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity Research Showed that the compound can inhibit cell proliferation in certain cancer cell lines and induce apoptosis through caspase activation .

Synthetic Routes

The synthesis of this compound typically involves:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Difluoromethylation : Employing difluoromethyl iodide or difluoromethyl sulfone under controlled conditions to incorporate the difluoromethyl group .

Q & A

Basic: What synthetic methodologies are reported for introducing bromine and difluoromethyl groups into tetrahydroisoquinoline scaffolds?

Answer:
The synthesis typically involves sequential functionalization:

  • Bromination: Electrophilic bromination at the 6-position using N-bromosuccinimide (NBS) or Br₂ under controlled conditions (e.g., acetic acid, 50–60°C).
  • Difluoromethylation: Nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) in the presence of a base (e.g., K₂CO₃) or transition metal catalysts (e.g., CuI). Microwave-assisted synthesis with Lewis acids like Bi(OTf)₃ enhances reaction efficiency in analogous systems .

Advanced: How can regioselective functionalization be achieved during synthesis?

Answer:
Regioselectivity is controlled via:

  • Electronic directing groups: Electron-withdrawing substituents (e.g., nitro groups) direct bromination to specific positions.
  • Computational modeling: Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals.
  • Protecting groups: Boc protection of nitrogen prevents undesired side reactions during difluoromethylation .

Basic: Which spectroscopic techniques confirm the compound’s structure?

Answer:

  • ¹H/¹³C NMR: Identify the tetrahydroisoquinoline backbone and substituent integration.
  • ¹⁹F NMR: Characterizes the difluoromethyl group (δ ~ -80 to -100 ppm).
  • HRMS: Validates molecular weight (e.g., [M+H]⁺ at m/z 290.01).
  • X-ray crystallography: Resolves stereochemistry, as used in related structures .

Advanced: What computational approaches predict metabolic stability of the difluoromethyl group?

Answer:

  • DFT calculations: Assess C-F bond dissociation energies (BDEs) to predict resistance to oxidative cleavage.
  • Molecular dynamics (MD): Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots.
  • ADMET predictors: Software like Schrödinger’s QikProp estimates permeability and solubility .

Basic: What biological targets are associated with similar brominated/fluorinated tetrahydroisoquinolines?

Answer:

  • Kinases: Bromine enhances steric bulk for ATP-binding pocket inhibition.
  • GPCRs: Fluorine’s electronegativity improves binding affinity (e.g., σ receptors).
  • Antimicrobial targets: Fluorinated analogs disrupt bacterial membranes .

Advanced: How to reconcile discrepancies between in vitro enzyme inhibition and cellular activity?

Answer:

  • Permeability assays: Use PAMPA or Caco-2 models to assess cell entry.
  • Off-target profiling: Chemoproteomics identifies unintended interactions.
  • Serum binding studies: Adjust assays for protein binding effects using fetal bovine serum (FBS) .

Basic: How does the difluoromethyl group affect solubility and lipophilicity?

Answer:

  • LogP: Increases lipophilicity (≈1.5–2.0) compared to hydroxyl groups.
  • Solubility: Measured via shake-flask method in PBS (pH 7.4). Non-fluorinated analogs show 2–3× higher aqueous solubility .

Advanced: What design principles optimize CNS penetration?

Answer:

  • Molecular weight <450 Da and polar surface area <60 Ų .
  • Hydrogen bond donors ≤2 to enhance blood-brain barrier (BBB) crossing.
  • In vivo microdialysis: Quantify brain-to-plasma ratios in rodent models .

Basic: What degradation pathways are observed under stability testing?

Answer:

  • Hydrolysis: Difluoromethyl cleavage at pH <3.
  • Photooxidation: ICH Q1B guidelines recommend amber glass storage.
  • LC-MS: Identifies degradation products (e.g., dehalogenated byproducts) .

Advanced: How to differentiate SAR trends from assay variability in HTS?

Answer:

  • Z’-factor analysis: Validate assay robustness (Z’ >0.5).
  • Cluster analysis: Group compounds by Hill slopes and EC₅₀ values.
  • Bayesian models: Rank activity confidence using historical screening data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.